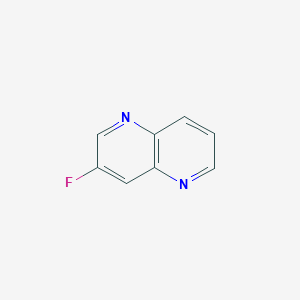

3-Fluoro-1,5-naphthyridine

概要

説明

3-Fluoro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1,5-naphthyridine can be achieved through several methods. One common approach involves the cyclization of substituted 3-aminopyridine compounds using the Skraup reaction. This method typically employs glycerol and various catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can be optimized to enhance the efficiency of the process.

化学反応の分析

Electrophilic and Nucleophilic Substitution Reactions

The fluorine atom at position 3 directs electrophilic substitution to specific ring positions while enhancing susceptibility to nucleophilic attacks.

Key reactions include:

-

Electrophilic Aromatic Substitution (SEAr):

Fluorine's electron-withdrawing effect deactivates the ring, favoring substitution at positions 6 and 8 (para and meta to fluorine). Common reagents: HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination) . -

Nucleophilic Substitution (SNAr):

The bromine atom (if present at other positions) undergoes displacement with nucleophiles like amines or alkoxides under mild conditions (e.g., K₂CO₃/DMF, 60°C) .

Cross-Coupling Reactions

3-Fluoro-1,5-naphthyridine serves as a versatile scaffold in palladium-catalyzed cross-coupling reactions for constructing complex molecules.

Prominent coupling methods:

-

Suzuki-Miyaura Coupling:

Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives . -

Heck Coupling:

Couples with alkenes (Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C) for C–C bond formation .

| Coupling Type | Catalyst System | Substrate | Application Example |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acids | Anticancer agent intermediates |

| Heck | Pd(OAc)₂, PPh₃ | Styrenes | Fluorescent probes |

Oxidation and Reduction

The naphthyridine core undergoes redox transformations modulated by the fluorine substituent.

-

Oxidation:

Forms N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C . -

Reduction:

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyridine ring to tetrahydronaphthyridines, retaining fluorine .

| Process | Conditions | Product | Key Utility |

|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂, 0°C | 1,5-Naphthyridine N-oxide | Enhancing solubility |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Tetrahydro derivative | Bioactive intermediate |

Functionalization via Side-Chain Modifications

The fluorine atom enables regioselective functionalization of side chains:

科学的研究の応用

Medicinal Chemistry

3-Fluoro-1,5-naphthyridine exhibits significant biological activities that make it a candidate for therapeutic applications. Key areas include:

- Antiproliferative Activity : Studies have shown that this compound can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent .

- Antibacterial Properties : The compound has demonstrated effectiveness against various bacterial strains, making it relevant in the development of new antibiotics .

- Antiviral and Antiparasitic Activity : It has been investigated for its potential to combat viral infections and parasitic diseases .

Biochemical Interactions

This compound interacts with several biomolecules, influencing biochemical pathways:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic processes, affecting cellular functions and signaling pathways .

- Gene Expression Modulation : Research indicates that this compound can alter the expression of genes related to cell cycle regulation and apoptosis.

Material Science

In addition to its biological applications, this compound is also utilized in material science:

- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLED technology .

- Sensors and Semiconductors : The compound has potential applications as a sensor material and in semiconductor devices due to its ability to form stable complexes with metals .

Case Studies

作用機序

The mechanism of action of 3-Fluoro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

類似化合物との比較

1,5-Naphthyridine: The parent compound without the fluorine substitution.

3-Chloro-1,5-naphthyridine: A similar compound with a chlorine atom instead of fluorine.

3-Methyl-1,5-naphthyridine: A derivative with a methyl group at the third position.

Uniqueness: 3-Fluoro-1,5-naphthyridine is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

生物活性

3-Fluoro-1,5-naphthyridine is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Naphthyridines

Naphthyridines are heterocyclic compounds that have shown promise in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of fluorine in this compound enhances its biological activity by modifying its electronic properties and improving its binding affinity to biological targets.

1. Antimicrobial Activity

Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. A study reported that derivatives of naphthyridines showed potent inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6 to 7 µM .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 6-7 |

| This compound | E. coli | 6-7 |

2. Anticancer Properties

The anticancer potential of naphthyridines has also been explored extensively. A study indicated that certain naphthyridine derivatives could induce apoptosis in cancer cell lines through the activation of programmed cell death pathways . The mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Research indicates that it can reduce pro-inflammatory cytokines such as TNF-α and IL-1β in models of induced colitis .

Case Study 1: Antimicrobial Efficacy Against Naegleria fowleri

A notable study evaluated the efficacy of various naphthyridine derivatives against Naegleria fowleri, a pathogenic amoeba responsible for severe brain infections. The compound demonstrated significant amoebicidal activity at low micromolar concentrations, indicating its potential as a therapeutic agent against this lethal pathogen .

Case Study 2: Topoisomerase Inhibition

Another investigation focused on the ability of this compound to inhibit bacterial topoisomerases. The compound was found to bind asymmetrically to DNA gyrase from S. aureus, leading to potent antibacterial activity in the low nanomolar range . This highlights its potential utility in addressing antibiotic resistance.

The biological activities of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound inhibits topoisomerases, crucial for DNA replication.

- Apoptosis Induction : It promotes programmed cell death in cancer cells.

- Cytokine Modulation : It reduces levels of inflammatory cytokines.

特性

IUPAC Name |

3-fluoro-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQSONYBXCNVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697140 | |

| Record name | 3-Fluoro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959617-74-4 | |

| Record name | 3-Fluoro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。